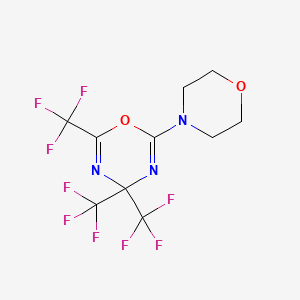
2-(morpholin-4-yl)-4,4,6-tris(trifluoromethyl)-4H-1,3,5-oxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE is a heterocyclic compound that features a morpholine ring and three trifluoromethyl groups attached to an oxadiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE typically involves the reaction of morpholine with trifluoromethyl-substituted precursors under controlled conditions. One common method includes the cyclization of a trifluoromethylated hydrazine derivative with a suitable carbonyl compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized oxadiazines .
Aplicaciones Científicas De Investigación
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(MORPHOLIN-4-YL)-2-(TRIFLUOROMETHYL)ANILINE: This compound shares the morpholine and trifluoromethyl groups but differs in its core structure.
1,3,4-THIADIAZOLE DERIVATIVES: These compounds have a similar heterocyclic structure but with sulfur instead of oxygen.
1H-1,2,3-TRIAZOLE ANALOGS: These compounds contain a triazole ring and are used in similar applications.
Uniqueness
2-(MORPHOLIN-4-YL)-4,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-OXADIAZINE is unique due to the presence of three trifluoromethyl groups, which impart significant electron-withdrawing properties and enhance the compound’s stability and reactivity. This makes it particularly valuable in the synthesis of advanced materials and as a potential pharmaceutical agent .
Propiedades
Fórmula molecular |
C10H8F9N3O2 |
|---|---|
Peso molecular |
373.17 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-4,4,6-tris(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C10H8F9N3O2/c11-7(12,13)5-20-8(9(14,15)16,10(17,18)19)21-6(24-5)22-1-3-23-4-2-22/h1-4H2 |
Clave InChI |
WDJKNQBWAYOULB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(N=C(O2)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12467253.png)
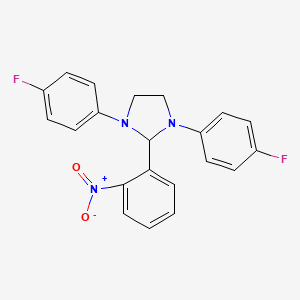
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12467275.png)
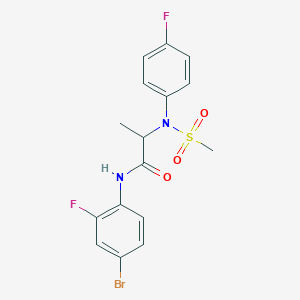
![N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B12467287.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12467293.png)
![2-(4-methylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467301.png)
![3,5-Bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B12467315.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methoxyphenyl)alaninamide](/img/structure/B12467325.png)
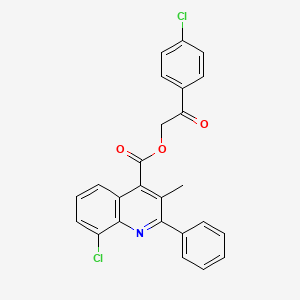
![[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12467345.png)
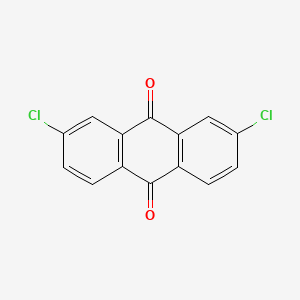
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12467356.png)
